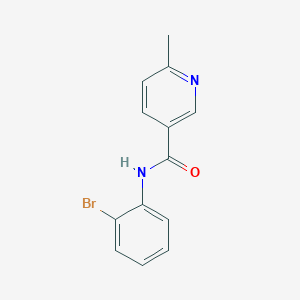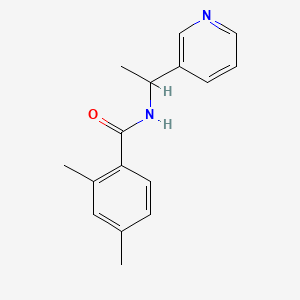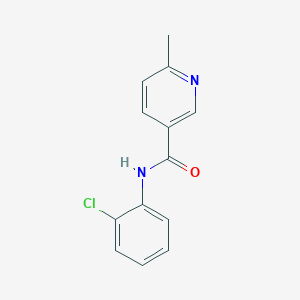
4-methyl-N-(1-pyridin-3-ylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-N-(1-pyridin-3-ylethyl)benzamide, also known as MPEB, is a compound that has been studied for its potential therapeutic applications in various neurological disorders. MPEB belongs to the class of benzamides and is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
4-methyl-N-(1-pyridin-3-ylethyl)benzamide acts as a selective antagonist of mGluR5, which is a G-protein-coupled receptor that is widely distributed in the central nervous system. mGluR5 is involved in the regulation of various neurotransmitters such as dopamine, glutamate, and GABA. By blocking the activity of mGluR5, 4-methyl-N-(1-pyridin-3-ylethyl)benzamide can modulate the activity of these neurotransmitters and reduce the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
4-methyl-N-(1-pyridin-3-ylethyl)benzamide has been shown to have various biochemical and physiological effects. It can reduce the neuroinflammation by modulating the activity of microglia, which are the immune cells of the central nervous system. It can also reduce the oxidative stress by modulating the activity of various antioxidant enzymes such as superoxide dismutase and catalase. 4-methyl-N-(1-pyridin-3-ylethyl)benzamide has been shown to improve the cognitive function by enhancing the synaptic plasticity and reducing the neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-N-(1-pyridin-3-ylethyl)benzamide has several advantages for lab experiments. It is a selective antagonist of mGluR5, which makes it a useful tool for studying the role of mGluR5 in various neurological disorders. 4-methyl-N-(1-pyridin-3-ylethyl)benzamide is also stable and can be easily synthesized in the lab. However, there are some limitations to using 4-methyl-N-(1-pyridin-3-ylethyl)benzamide in lab experiments. It has poor solubility in water, which can limit its bioavailability. It can also have off-target effects on other receptors, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the study of 4-methyl-N-(1-pyridin-3-ylethyl)benzamide. One direction is to explore its potential therapeutic applications in other neurological disorders such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective antagonists of mGluR5, which can have better bioavailability and fewer off-target effects. Additionally, the development of new formulations of 4-methyl-N-(1-pyridin-3-ylethyl)benzamide that can improve its solubility and bioavailability can enhance its therapeutic potential.
Conclusion:
In conclusion, 4-methyl-N-(1-pyridin-3-ylethyl)benzamide is a compound that has been extensively studied for its potential therapeutic applications in various neurological disorders. It acts as a selective antagonist of mGluR5 and can modulate the activity of various neurotransmitters such as dopamine, glutamate, and GABA. 4-methyl-N-(1-pyridin-3-ylethyl)benzamide has several advantages for lab experiments, but there are also some limitations to its use. There are several future directions for the study of 4-methyl-N-(1-pyridin-3-ylethyl)benzamide, which can enhance its therapeutic potential and improve our understanding of the role of mGluR5 in various neurological disorders.
Métodos De Síntesis
The synthesis method of 4-methyl-N-(1-pyridin-3-ylethyl)benzamide involves the reaction of 4-methylbenzoyl chloride with 3-aminopyridine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain 4-methyl-N-(1-pyridin-3-ylethyl)benzamide in its pure form.
Aplicaciones Científicas De Investigación
4-methyl-N-(1-pyridin-3-ylethyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Studies have shown that 4-methyl-N-(1-pyridin-3-ylethyl)benzamide can modulate the activity of mGluR5, which is involved in the regulation of various neurotransmitters such as dopamine, glutamate, and GABA. 4-methyl-N-(1-pyridin-3-ylethyl)benzamide has been shown to reduce the symptoms of Parkinson's disease in animal models by improving the motor function and reducing the neuroinflammation. It has also been shown to reduce the symptoms of schizophrenia by improving the cognitive function and reducing the hallucinations. 4-methyl-N-(1-pyridin-3-ylethyl)benzamide has also been studied for its potential application in addiction, as it can reduce the rewarding effects of drugs of abuse such as cocaine and alcohol.
Propiedades
IUPAC Name |
4-methyl-N-(1-pyridin-3-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11-5-7-13(8-6-11)15(18)17-12(2)14-4-3-9-16-10-14/h3-10,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXIGCQOYSVQBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-pyridin-3-ylethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![N-ethoxy-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B7457838.png)



